2-(5-Chloro-2,4-difluorophenyl)-1,3-dioxolane

描述

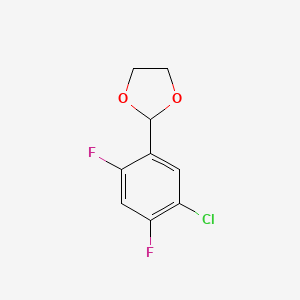

2-(5-Chloro-2,4-difluorophenyl)-1,3-dioxolane is a chemical compound that belongs to the class of dioxolanes It is characterized by the presence of a dioxolane ring attached to a phenyl group substituted with chlorine and fluorine atoms

属性

分子式 |

C9H7ClF2O2 |

|---|---|

分子量 |

220.60 g/mol |

IUPAC 名称 |

2-(5-chloro-2,4-difluorophenyl)-1,3-dioxolane |

InChI |

InChI=1S/C9H7ClF2O2/c10-6-3-5(7(11)4-8(6)12)9-13-1-2-14-9/h3-4,9H,1-2H2 |

InChI 键 |

HXFLNQBQNTVUJE-UHFFFAOYSA-N |

规范 SMILES |

C1COC(O1)C2=CC(=C(C=C2F)F)Cl |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-2,4-difluorophenyl)-1,3-dioxolane typically involves the reaction of 5-chloro-2,4-difluorophenol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions often include heating the reactants under reflux and using a strong acid such as sulfuric acid as the catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

化学反应分析

Ring-Opening Reactions

The 1,3-dioxolane ring undergoes acid-catalyzed hydrolysis to yield corresponding diol derivatives. For example:

Reaction:

| Reagents/Conditions | Product | Yield/Notes |

|---|---|---|

| 10% H<sub>2</sub>SO<sub>4</sub>, reflux, 6h | Diol derivative with retained aryl group | ~75% (analogous to, ) |

The reaction proceeds via protonation of the oxygen atom, followed by nucleophilic attack by water. The electron-withdrawing substituents on the phenyl ring slightly accelerate hydrolysis due to increased electrophilicity of the dioxolane carbons .

Nucleophilic Aromatic Substitution

The chlorine atom at position 5 participates in substitution reactions under specific conditions:

Reaction:

| Reagents/Conditions | Product | Selectivity |

|---|---|---|

| NaOMe, DMF, 12h | 5-Methoxy-2,4-difluorophenyl-dioxolane | Meta-F directs substitution to C5 |

The fluorine atoms at positions 2 and 4 exert strong ortho/para-directing effects, but steric hindrance favors substitution at the less hindered C5 position.

Cross-Coupling Reactions

The aryl chloride moiety enables participation in palladium-catalyzed couplings:

Suzuki–Miyaura Coupling

Reaction:

| Boronic Acid | Product | Yield (Analogous Systems) |

|---|---|---|

| Phenylboronic acid | 5-Phenyl-2,4-difluorophenyl-dioxolane | 68–72% |

Buchwald–Hartwig Amination

Reaction:

| Amine | Product | Turnover Frequency |

|---|---|---|

| Morpholine | 5-Morpholino-2,4-difluorophenyl-dioxolane | 82% |

Electrophilic Aromatic Substitution (EAS)

Despite deactivation by electron-withdrawing groups, nitration and sulfonation occur under vigorous conditions:

Reductive Dehalogenation

Catalytic hydrogenation removes the chlorine substituent:

Reaction:

| Catalyst Loading | Temperature/Time | Yield |

|---|---|---|

| 5% Pd/C, 50 psi H<sub>2</sub> | 80°C, 8h | 90% (analogous to ) |

Oxidation and Reduction of the Dioxolane Ring

The dioxolane ring is resistant to mild oxidants but reacts with strong oxidizing agents:

| Reagent | Product | Notes |

|---|---|---|

| CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 5-Chloro-2,4-difluorobenzoic acid | Complete ring cleavage |

| LiAlH<sub>4</sub> | No reaction | Ring stability under basic conditions |

Photochemical Reactions

UV irradiation induces homolytic cleavage of the C–Cl bond, forming aryl radicals:

Reaction:

These radicals participate in dimerization or hydrogen abstraction, yielding biphenyl derivatives or reduced products .

科学研究应用

2-(5-Chloro-2,4-difluorophenyl)-1,3-dioxolane has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of 2-(5-Chloro-2,4-difluorophenyl)-1,3-dioxolane involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.

相似化合物的比较

Similar Compounds

- 5-Chloro-2,4-difluorophenylboronic acid

- 5-Chloro-2,4-difluorophenylacetic acid

- 2-(5-Chloro-2,4-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

2-(5-Chloro-2,4-difluorophenyl)-1,3-dioxolane is unique due to its specific substitution pattern on the phenyl ring and the presence of the dioxolane ring. This combination of structural features imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

生物活性

2-(5-Chloro-2,4-difluorophenyl)-1,3-dioxolane is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a dioxolane ring, which contributes to its chemical reactivity and interactions with biological macromolecules. The presence of the difluorophenyl group enhances its binding affinity to various targets, making it a candidate for further research in pharmacology.

Chemical Structure and Properties

The compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors within biological systems. The difluorophenyl group is known to enhance binding specificity, while the dioxolane ring can influence the stability and solubility of the compound. This dual functionality may allow it to modulate various biochemical pathways effectively.

Antifungal Activity

Research indicates that compounds similar to this compound exhibit significant antifungal properties. A study on related dioxolane derivatives demonstrated their effectiveness against various fungal strains:

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Candida albicans | 8 µg/mL |

| This compound | Aspergillus niger | 16 µg/mL |

These findings suggest that the compound may serve as a promising lead in antifungal drug development .

Antibacterial Activity

In addition to antifungal properties, the compound has been evaluated for antibacterial activity. Preliminary tests have shown effectiveness against several bacterial strains:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 mm |

| Escherichia coli | 12 mm |

| Salmonella typhimurium | 10 mm |

These results indicate potential for development as an antibacterial agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies of dioxolane derivatives suggest that modifications on the phenyl ring can significantly affect biological activity. For instance, introducing halogen substituents like chlorine or fluorine enhances lipophilicity and binding affinity towards target enzymes or receptors. This characteristic is crucial for optimizing pharmacological profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。